5-(Aminomethyl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-1,3-benzothiazol-2-amine is a heterocyclic organic compound that features a benzothiazole ring substituted with an aminomethyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.
Starting Materials: 2-aminobenzothiazole, formaldehyde, ammonium chloride
Reaction Conditions: Acidic medium, typically using hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the aminomethyl group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
5-(Aminomethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and amine groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the aminomethyl group but shares the benzothiazole core.
5-Methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of an aminomethyl group.
5-(Hydroxymethyl)-1,3-benzothiazol-2-amine: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both aminomethyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-(aminomethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4,9H2,(H2,10,11) |
InChI Key |
DEQFSAWUCDAXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.